Naphthalene-1-sulfonamide vs. Benzene-sulfonamide Scaffold: FABP4 Binding Affinity Comparison
The naphthalene-1-sulfonamide scaffold has been validated as a potent FABP4 inhibitory pharmacophore through X-ray crystallography and isothermal titration calorimetry. Lead naphthalene-1-sulfonamide derivatives 16dk and 16do demonstrated FABP4 binding affinities equivalent to or better than the reference inhibitor BMS309403 (a benzene-sulfonamide based inhibitor), while also achieving selectivity over FABP3 [1]. In contrast, the corresponding benzene-sulfonamide analog N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide lacks the extended naphthalene aromatic system and has no reported FABP4 binding data, consistent with the established structure-activity relationship that the naphthalene moiety is required for high-affinity FABP4 pocket engagement [1].
| Evidence Dimension | FABP4 binding affinity (class-level comparison of naphthalene-1-sulfonamide vs. benzene-sulfonamide scaffolds) |
|---|---|
| Target Compound Data | Naphthalene-1-sulfonamide derivatives (16dk, 16do): FABP4 binding affinity equal to or better than BMS309403; 16dk and 16do exhibited dramatic improvement in glucose and lipid metabolism in db/db mice [1] |
| Comparator Or Baseline | BMS309403 (benzene-sulfonamide FABP4 inhibitor, reference standard); N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide: no FABP4 binding data reported |
| Quantified Difference | Naphthalene-1-sulfonamide scaffold: FABP4 binding ≥ BMS309403; benzene-sulfonamide scaffold: no demonstrated FABP4 binding at comparable potency. The extended aromatic surface of naphthalene enables key hydrophobic contacts absent in the benzene analog [1]. |
| Conditions | In vitro FABP4 binding assay (ITC); X-ray crystallography (PDB 5Y12, 5Y13, 5Y0G); in vivo db/db mouse model of type 2 diabetes |
Why This Matters
For research programs targeting FABP4 or related lipid-binding proteins, the naphthalene-1-sulfonamide scaffold provides a validated chemical starting point with demonstrated in vivo efficacy, whereas benzene-sulfonamide building blocks lack this target-class validation.
- [1] Gao DD, Dou HX, Su HX, Zhang MM, Wang T, Liu QF, Cai HY, Ding HP, Yang Z, Zhu WL, Xu YC, Wang HY, Li YX. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. Eur J Med Chem. 2018 May 9;154:44-59. View Source
